Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

tert-Butyl N-(4-bromothiazol-2-yl)carbamate은 유기 합성에서 중요한 중간체로 사용되는 화합물입니다. 이 화합물은 4-브로모티아졸 고리에 tert-부톡시카보닐(Boc) 보호기가 결합된 구조를 가지고 있으며, 높은 반응성과 선택성을 보입니다. 특히 의약품 및 농약 개발에서 핵심적인 역할을 하는 티아졸 유도체 합성에 유용하게 활용됩니다. 브로민 원자의 존재로 인해 추가적인 교차 결합 반응이 용이하며, Boc 보호기는 아민기의 반응성을 조절할 수 있어 합성 과정에서 유연성을 제공합니다. 높은 순도와 안정성으로 저장 및 취급이 용이한 점이 특징입니다.
tert-butyl N-(4-bromothiazol-2-yl)carbamate structure
944804-88-0 structure
Product Name:tert-butyl N-(4-bromothiazol-2-yl)carbamate
CAS 번호:944804-88-0
MF:C8H11BrN2O2S
메가와트:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
Update Time:2025-07-23

tert-butyl N-(4-bromothiazol-2-yl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
    • tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
    • tert-butyl (4-bromothiazol-2-yl)carbamate
    • tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
    • QC-6441
    • t-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
    • (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
    • 2-(Boc-amino)-4-bromothiazole
    • CM10833
    • FCH1402824
    • SY045933
    • AX8158298
    • AB0027805
    • ST24031809
    • W9687
    • C2015
    • ter
    • 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
    • tert-butyl N-(4-bromothiazol-2-yl)carbamate
    • DTXSID00668689
    • 944804-88-0
    • SB40144
    • A859403
    • SCHEMBL1744171
    • AKOS015834976
    • MFCD11111844
    • FT-0646750
    • GS-4198
    • AMY28982
    • Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
    • CS-M3527
    • Tert-Butyl4-Bromothiazol-2-Ylcarbamate
    • MDL: MFCD11111844
    • 인치: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
    • InChIKey: OVRIFGLINJVMLO-UHFFFAOYSA-N
    • 미소: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 277.97200
  • 동위원소 질량: 277.972
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 220
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 79.5
  • 소수점 매개변수 계산 참조값(XlogP): 2.9

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: No data available
  • 비등점: No data available
  • 플래시 포인트: No data available
  • 굴절률: 1.595
  • 용해도: 극미용성(0.27g/l)(25ºC),
  • PSA: 79.46000
  • LogP: 3.32560
  • 증기압: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate 세관 데이터

  • 세관 번호:2934100090
  • 세관 데이터:

    ?? ?? ??:

    2934100090

    개요:

    2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate 가격추가 >>

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tert-butyl N-(4-bromothiazol-2-yl)carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ;  5 min
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합성 방법 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ;  5 min
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합성 방법 3

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
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합성 방법 4

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
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Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
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합성 방법 5

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
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Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor
Wang, Beilei; Wu, Jiaxin; Wu, Yun; Chen, Cheng; Zou, Fengming; et al, European Journal of Medicinal Chemistry, 2018, 158, 896-916

합성 방법 6

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
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합성 방법 7

반응 조건
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1.2 Solvents: Water ;  0 °C → rt; 12 h, rt
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Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
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합성 방법 8

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 0 °C → rt
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Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
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합성 방법 9

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
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합성 방법 10

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Water
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합성 방법 11

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 5 min, cooled
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1.3 Reagents: Water
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합성 방법 12

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tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

tert-butyl N-(4-bromothiazol-2-yl)carbamate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
주문 번호:A859403
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:18
가격 ($):584.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
A859403
순결:99%
재다:25g
가격 ($):584.0
Email